thiolane-3-carbonyl chloride
CAS No.: 1341593-61-0
Cat. No.: VC11541237
Molecular Formula: C5H7ClOS
Molecular Weight: 150.6
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1341593-61-0 |
|---|---|
| Molecular Formula | C5H7ClOS |
| Molecular Weight | 150.6 |
Introduction
Physicochemical Properties
Thiolane-3-carbonyl chloride exhibits distinct physical and chemical properties critical for handling and application:
| Property | Value |
|---|---|
| Boiling Point | 213.3 ± 33.0 °C (Predicted) |
| Density | 1.317 ± 0.06 g/cm³ (Predicted) |
| Molecular Weight | 150.63 g/mol |
| Solubility | Likely soluble in nonpolar solvents (e.g., toluene, ethyl acetate) |
The predicted boiling point and density align with trends observed in similar carbonyl chlorides, where increased molecular weight and polar functional groups elevate boiling points compared to parent hydrocarbons . The compound’s reactivity is attributed to the electrophilic carbonyl chloride group, which readily undergoes nucleophilic acyl substitution.
Synthesis and Manufacturing
Synthetic Pathways
While direct literature on thiolane-3-carbonyl chloride synthesis is sparse, analogous methodologies for related compounds provide actionable insights. A common route involves the reaction of thiolane-3-carboxylic acid with thionyl chloride ():
This reaction typically employs catalytic amounts of 4-dimethylaminopyridine (DMAP) to enhance efficiency, as demonstrated in the synthesis of 3-chlorobenzo[b]thiophene-2-carbonyl chloride . DMAP facilitates the formation of the acyl chloride by acting as a proton scavenger, mitigating side reactions and improving yields .
Industrial-Scale Considerations
Large-scale production faces challenges such as exothermicity and byproduct management. Patent data highlight the advantages of DMAP over pyridine in such syntheses: DMAP’s solid-state handling simplifies process control, and its hydrochloride byproduct is water-soluble, easing waste disposal . Reaction conditions typically involve heating to 80–85°C in solvents like heptane, followed by extraction with ethyl acetate to isolate the product .
Structural Characteristics
Molecular Geometry
The thiolane ring’s saturation distinguishes it from aromatic thiophene derivatives, reducing π-electron delocalization and altering reactivity. X-ray crystallography studies of analogous compounds, such as thiophene-3-carbonyl chloride, reveal potential disorder in molecular packing due to rotational flexibility around the carbonyl bond . For thiolane-3-carbonyl chloride, the saturated ring likely imposes greater conformational rigidity, minimizing such disorder.
Spectroscopic Data
While experimental spectra for thiolane-3-carbonyl chloride are unavailable, infrared (IR) and nuclear magnetic resonance (NMR) data for related compounds suggest characteristic peaks:
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IR: Strong absorption near 1800 cm (C=O stretch) and 600–700 cm (C-Cl stretch).
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H NMR: Signals for methylene protons adjacent to sulfur ( 2.5–3.5 ppm) and the carbonyl group ( 3.0–4.0 ppm) .
Applications in Organic Synthesis
Thiolane-3-carbonyl chloride’s primary utility lies in its role as an acylating agent:
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Peptide Synthesis: Reacts with amines to form amide bonds, enabling peptide chain elongation.
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Pharmaceutical Intermediates: Used in the synthesis of protease inhibitors and anticoagulants, leveraging the thiolane ring’s bioisosteric properties.
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Polymer Chemistry: Incorporates sulfur-containing monomers into polymers for enhanced thermal stability .
| Hazard Code | Description |
|---|---|
| H314 | Causes severe skin burns and eye damage |
| P261 | Avoid breathing vapors |
| P280 | Wear protective gloves/eye protection |
Handling Recommendations:
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Conduct reactions in a fume hood with adequate ventilation.
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Use chemical-resistant gloves (e.g., nitrile) and safety goggles.
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Store in a cool, dry environment away from moisture and bases .
Recent Research and Future Directions
Recent advancements in sulfur heterocycle chemistry highlight opportunities for optimizing thiolane-3-carbonyl chloride synthesis. Innovations such as flow chemistry and catalytic asymmetric synthesis could enhance yield and enantioselectivity. Additionally, computational modeling may elucidate its reaction mechanisms, guiding applications in drug discovery .
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